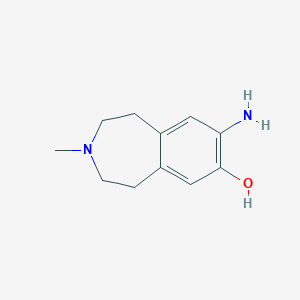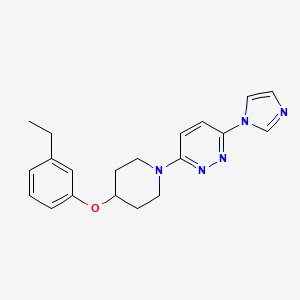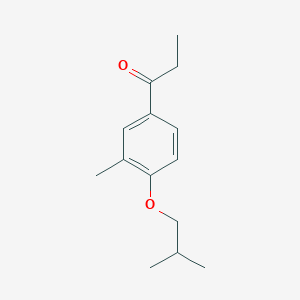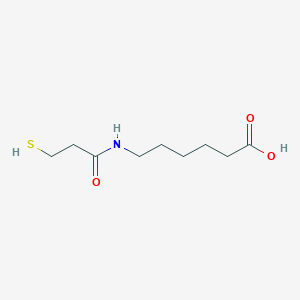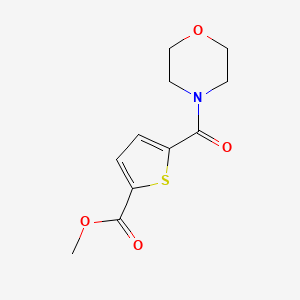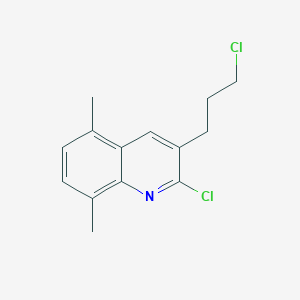
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antimalarial, and anticancer properties.
Biological Research: Used as a probe to study biological pathways and interactions.
Industrial Applications: Employed in the synthesis of other quinoline derivatives used in various industries.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in its anticancer activity, where it induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline: Similar structure but with a methoxy group at the 6th position.
2-Chloro-3-(3-chloropropyl)quinoline: Lacks the dimethyl groups at the 5th and 8th positions.
Uniqueness
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is unique due to the presence of both chloro and dimethyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a pharmacologically active compound .
Propiedades
Número CAS |
948294-59-5 |
|---|---|
Fórmula molecular |
C14H15Cl2N |
Peso molecular |
268.2 g/mol |
Nombre IUPAC |
2-chloro-3-(3-chloropropyl)-5,8-dimethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-9-5-6-10(2)13-12(9)8-11(4-3-7-15)14(16)17-13/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
MXMFGPUABFDYIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
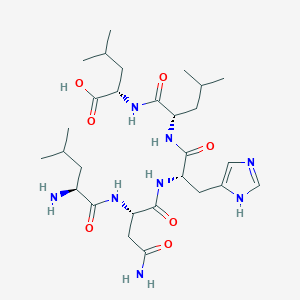
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
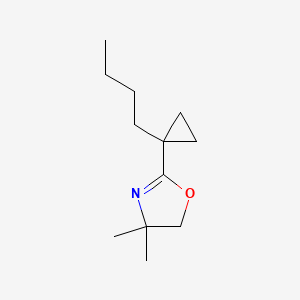
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
